molecular formula C17H10Cl2N4O2 B4737974 Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N-(3,5-dichlorophenyl)-7-(2-furanyl)-

Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N-(3,5-dichlorophenyl)-7-(2-furanyl)-

Cat. No.: B4737974
M. Wt: 373.2 g/mol
InChI Key: JQSWUTANOCMXEW-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N-(3,5-dichlorophenyl)-7-(2-furanyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxamide, N-(3,5-dichlorophenyl)-7-(2-furanyl)- typically involves the condensation of aminopyrazoles with various electrophilic reagents. One common method includes the reaction of aminopyrazoles with chalcones and diaryl/dialkyl diselenides under iodine catalysis . This method is advantageous due to its mild reaction conditions, wide substrate scope, and the use of simple reagents and catalysts.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N-(3,5-dichlorophenyl)-7-(2-furanyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups attached to the pyrazolo[1,5-a]pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N-(3,5-dichlorophenyl)-7-(2-furanyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyrimidine-3-carboxamide, N-(3,5-dichlorophenyl)-7-(2-furanyl)- involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and receptors, thereby modulating various biochemical processes. For instance, it may act as a kinase inhibitor, affecting signal transduction pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N-(3,5-dichlorophenyl)-7-(2-furanyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a pyrazolo[1,5-a]pyrimidine core with a dichlorophenyl and furanyl group makes it a versatile compound for various applications.

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2N4O2/c18-10-6-11(19)8-12(7-10)22-17(24)13-9-21-23-14(3-4-20-16(13)23)15-2-1-5-25-15/h1-9H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQSWUTANOCMXEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=NC3=C(C=NN23)C(=O)NC4=CC(=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N-(3,5-dichlorophenyl)-7-(2-furanyl)-
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Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N-(3,5-dichlorophenyl)-7-(2-furanyl)-
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Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N-(3,5-dichlorophenyl)-7-(2-furanyl)-
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Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N-(3,5-dichlorophenyl)-7-(2-furanyl)-
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Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N-(3,5-dichlorophenyl)-7-(2-furanyl)-
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Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N-(3,5-dichlorophenyl)-7-(2-furanyl)-

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